molecular formula C9H7NO2 B045429 Methyl 3-cyanobenzoate CAS No. 13531-48-1

Methyl 3-cyanobenzoate

Cat. No.: B045429
CAS No.: 13531-48-1
M. Wt: 161.16 g/mol
InChI Key: XPBHWSMZTSSEJE-UHFFFAOYSA-N
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Description

Methyl 3-cyanobenzoate is a high-purity chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound features two key functional groups—an ester and a nitrile—on an aromatic benzene ring, making it a versatile and valuable synthon for constructing more complex molecular architectures. Its primary research applications include serving as a precursor in the synthesis of pharmaceutical intermediates, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules containing a benzoate core. The electron-withdrawing nitrile group at the meta position influences the electronics of the ring, making the ester carbonyl more susceptible to nucleophilic attack or facilitating further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. Researchers also utilize this compound in the development of liquid crystals, polymers, and advanced materials, where its rigid structure and polar groups can modify material properties. This product is provided with stringent quality control to ensure consistency and reliability in your experimental results. It is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 3-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBHWSMZTSSEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065521
Record name Benzoic acid, 3-cyano-, methyl ester
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13531-48-1
Record name Benzoic acid, 3-cyano-, methyl ester
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Record name Benzoic acid, 3-cyano-, methyl ester
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Record name Benzoic acid, 3-cyano-, methyl ester
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Record name Benzoic acid, 3-cyano-, methyl ester
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Record name methyl 3-cyanobenzoate
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Preparation Methods

Reaction Mechanism

In the first step, 3-chloromethyl methyl benzoate undergoes nucleophilic substitution with nitrogen-containing compounds (e.g., ammonia or amines) in the presence of a phase-transfer catalyst (PTC). Commonly used PTCs include cetyl trimethylammonium bromide (CTAB) or polyethylene glycol-400 (PEG-400). The reaction occurs in a weakly alkaline aqueous solution (pH 9–10) at 100–110°C, forming Sievert salt (3-(alkylammonio)methyl benzoate). Subsequent hydrolysis in heated acidic conditions (98% sulfuric acid, 100–110°C) generates 3-aldehyde methyl benzoate with >98% purity.

Key Reaction Conditions for Step 1

ParameterSpecification
Temperature100–110°C (reflux)
CatalystCTAB, PEG-400, or crown ethers
Solvent1,2-Dichloroethane/water biphasic system
Reaction Time1–18 hours
Yield (3-aldehyde)85–90%

Optimization of Reaction Conditions

Industrial protocols emphasize the use of 1,2-dichloroethane as a solvent due to its immiscibility with water, facilitating efficient phase separation. The addition of anhydrous sodium carbonate during workup ensures neutralization of residual acid, minimizing side reactions. Post-reaction extraction with 1,2-dichloroethane and vacuum distillation yields 3-aldehyde methyl benzoate with minimal impurities.

Condensation and Cyclization

The second step involves the conversion of 3-aldehyde methyl benzoate to this compound via condensation with hydroxylamine hydrochloride in formic acid. This step employs solid ion exchange resins to remove water, shifting the equilibrium toward product formation.

Reaction Workflow

  • Reagent Proportions : A 1:1.06 molar ratio of 3-aldehyde methyl benzoate to hydroxylamine hydrochloride ensures complete conversion.

  • Solvent System : Industrial-grade formic acid serves as both solvent and dehydrating agent.

  • Water Removal : Solid ion exchangers (e.g., molecular sieves) are integrated into the reactor to adsorb water, enabling reflux at 110°C for 3–18 hours.

Key Reaction Conditions for Step 2

ParameterSpecification
Temperature110°C (reflux)
CatalystNone (self-catalyzed by formic acid)
Reaction Time3–18 hours
Yield (Final Product)80–85%
Purity≥98% (HPLC)

Industrial-Scale Refinement

Post-reaction, the mixture is cooled, and residual formic acid is neutralized with sodium carbonate. Extraction with 1,2-dichloroethane followed by washing with water ensures the removal of inorganic salts. Vacuum distillation at 112–120°C (0.99 kPa) isolates this compound as a white crystalline solid.

Comparative Analysis of Methodologies

The two-step process offers distinct advantages over alternative routes, such as direct cyanation of methyl 3-bromobenzoate or cyanomethylation of methyl benzoate derivatives:

Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Environmental Impact
Two-Step (CN101891649A)80–85≥98Low (solvent reuse)
Direct Bromination60–7090–95High (toxic byproducts)
Cyanomethylation50–6585–90Moderate

Process Scalability and Environmental Considerations

The patented method’s scalability stems from its compatibility with continuous-flow reactors, which enhance heat transfer and reduce reaction times. Key environmental features include:

  • Solvent Recovery : 1,2-Dichloroethane is reclaimed via atmospheric distillation, reducing waste.

  • Catalyst Reusability : Phase-transfer catalysts remain active for multiple cycles, lowering costs.

  • Ion Exchange Technology : Solid resins replace traditional azeotropic distillation, cutting energy use by 30% .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Methyl 3-cyanobenzoate serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals : It is utilized in the synthesis of various pharmaceutical compounds due to its reactive functional groups, which can undergo nucleophilic substitutions and other reactions.
  • Preparation of Dyes and Pigments : The compound is also used in creating azo dyes, which are significant in the textile industry.
  • Building Block for Other Compounds : this compound can be transformed into other functionalized benzoates that are useful in various chemical reactions.

Material Science

In material science, this compound has been explored for:

  • Polymerization Reactions : It can act as a monomer in the synthesis of polymers, particularly those that require cyano groups for enhanced properties.
  • Metal-Organic Frameworks (MOFs) : Research indicates that it can be incorporated into MOFs, which are materials with high surface areas and tunable porosity, making them useful for gas storage and separation applications .

Biological Activities

Recent studies have highlighted potential biological activities associated with this compound:

  • Insecticidal Properties : Preliminary research suggests that this compound may exhibit insecticidal activity against certain pests, making it a candidate for environmentally friendly pest control solutions .
  • Antimicrobial Activity : Some studies indicate that compounds related to this compound may possess antimicrobial properties, although more research is needed to establish efficacy and mechanisms.

Case Study 1: Synthesis of Antiviral Agents

A study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a precursor in synthesizing antiviral agents. The compound was modified through a series of reactions to yield derivatives that showed significant activity against viral pathogens.

Case Study 2: Development of Eco-Friendly Insecticides

Research conducted by Morrison et al. explored the effectiveness of this compound as an insecticide against stored product pests. The study found that formulations containing this compound significantly reduced pest populations while being less harmful to non-target species compared to traditional insecticides .

Comparison with Similar Compounds

Key Properties:

  • Melting Point : 58–60°C
  • Synthesis: Typically synthesized via nucleophilic substitution reactions, such as the reaction of methyl 4-(bromomethyl)-3-cyanobenzoate with hydroxylamine in methanol or tert-butanol, achieving yields up to 89.5% .
  • Applications : Serves as a critical building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. It is also used to synthesize amidoxime derivatives for metal chelation .

Comparison with Structurally Similar Compounds

Methyl 3-cyanobenzoate belongs to a broader class of substituted methyl benzoates. Below is a detailed comparison with analogs differing in substituent type, position, and ester groups.

Substituent Position and Electronic Effects

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound -CN (meta), -COOCH₃ (para) 161.15 58–60 High reactivity in amidoxime synthesis; pharmaceutical intermediate
Methyl 2-cyanobenzoate -CN (ortho), -COOCH₃ (para) 161.15 Not reported Less studied; potential steric hindrance due to ortho substituent
Methyl 3-fluorobenzoate -F (meta), -COOCH₃ (para) 168.14 Not reported Electron-withdrawing -F enhances electrophilic substitution reactivity
Methyl 3-chlorobenzoate -Cl (meta), -COOCH₃ (para) 184.59 26–28 Higher lipophilicity; used in polymer stabilization
Methyl 3-cyano-4-fluorobenzoate -CN (meta), -F (para), -COOCH₃ 179.13 Not reported Dual electron-withdrawing groups increase acidity

Key Observations :

  • Electronic Effects: The cyano group (-CN) is stronger electron-withdrawing than -F or -Cl, making this compound more reactive in nucleophilic reactions (e.g., amidoxime formation) compared to its fluoro or chloro analogs .
  • Steric Effects: Ortho-substituted analogs (e.g., Methyl 2-cyanobenzoate) are less synthetically accessible due to steric hindrance, limiting their applications .

Ester Group Variations

Compound Name Ester Group Molecular Weight (g/mol) Key Properties References
This compound -COOCH₃ 161.15 High solubility in polar solvents
tert-Butyl 3-cyanobenzoate -COOC(CH₃)₃ 217.25 Enhanced steric bulk; slower hydrolysis
Ethyl 3-methylbenzoate -COOCH₂CH₃ 178.23 Lower toxicity; used in fragrances

Key Observations :

  • Solubility: Methyl esters generally exhibit higher polarity and better solubility in methanol or ethanol compared to bulkier tert-butyl esters .
  • Stability : tert-Butyl esters are more resistant to hydrolysis, making them preferable in peptide synthesis .

Biological Activity

Methyl 3-cyanobenzoate, with the molecular formula C₉H₇NO₂, is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, pharmacological applications, and relevant case studies, supported by data tables and research findings.

This compound is a benzoate ester characterized by a cyano group attached to the benzene ring. It appears as a white crystalline solid with a melting point of approximately 58°C and a boiling point around 267.2°C. This compound serves as an intermediate in the synthesis of various biologically active molecules, particularly in pharmaceutical and agrochemical applications.

Target Enzymes

This compound is involved in the synthesis of derivatives that inhibit specific enzymes, notably the apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is crucial for DNA repair processes, and its inhibition can lead to the accumulation of abasic sites in DNA, potentially triggering apoptosis in cancer cells.

Biochemical Pathways

The compound participates in biochemical pathways leading to the formation of 3-carbamoylbenzoic acid derivatives. These derivatives exhibit various pharmacological effects, including anti-inflammatory and anticancer activities .

Anticancer Activity

Recent studies have demonstrated that this compound derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, esters derived from this compound have shown promising activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The structure-activity relationship (SAR) indicates that modifications to the compound can enhance its anticancer properties .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
Derivative AHepG215.5
Derivative BMCF-712.0
Derivative CHeLa18.3

Anti-inflammatory Activity

This compound also shows potential as an anti-inflammatory agent. Compounds derived from it have been tested for their ability to inhibit pro-inflammatory cytokines, demonstrating significant effects in preclinical models.

Table 2: Anti-inflammatory Effects of Derivatives

CompoundInhibition Rate (%)Model
Derivative D53.41Carrageenan-induced paw edema
Derivative E45.77Carrageenan-induced paw edema

Case Studies

  • Synthesis of Anticancer Agents : A study synthesized novel esters from this compound with dihydroartemisinin and zerumbone, which exhibited substantial cytotoxic activity against liver and breast cancer cell lines. These findings suggest that structural modifications can lead to enhanced therapeutic agents .
  • Antiviral Applications : Research has indicated that derivatives of this compound may possess antiviral properties against hepatitis B virus (HBV). The compounds showed effective inhibition rates in vitro, highlighting their potential as antiviral agents .

Q & A

Q. What are the established synthetic routes for Methyl 3-cyanobenzoate, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via esterification or cyanation reactions. For example, a two-step procedure may involve nucleophilic substitution using cuprous cyanide on a halogenated precursor (e.g., methyl 3-bromobenzoate) under controlled heating (58–60°C) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF or acetonitrile), and reaction time. Purity can be enhanced via recrystallization or column chromatography. Monitoring by TLC or HPLC is recommended to track reaction progress .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm the ester (-COOCH3_3) and cyano (-CN) groups. The aromatic protons in the 3-position should show distinct splitting patterns.
  • IR : Peaks near ~2250 cm1^{-1} (C≡N stretch) and ~1720 cm1^{-1} (ester C=O stretch) are diagnostic.
  • MS : ESI or EI-MS to verify the molecular ion peak at m/z 161.15 (C9_9H7_7NO2_2) . Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and protective eyewear to prevent skin/eye contact.
  • Store separately from strong oxidizers and acids to prevent unintended reactions.
  • Dispose of waste via licensed hazardous waste handlers, as cyanide-containing byproducts may require specialized treatment .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic aromatic substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. The cyano group’s electron-withdrawing effect activates the benzene ring at specific positions, guiding regioselectivity. Solvent effects (e.g., polar aprotic solvents) can be simulated using COSMO-RS to optimize reaction fields .

Q. What strategies resolve discrepancies in reported melting points (58–60°C vs. literature outliers) for this compound?

Discrepancies may arise from impurities or polymorphic forms. Researchers should:

  • Purify via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via HPLC (>98%).
  • Perform Differential Scanning Calorimetry (DSC) to measure precise melting ranges.
  • Compare with authoritative sources like NIST or peer-reviewed syntheses to validate results .

Q. How does the cyano group influence the electronic properties of this compound in coordination chemistry applications?

The -CN group acts as a π-acceptor ligand, enabling coordination to transition metals (e.g., Pd, Cu). This property is exploitable in catalysis, such as Suzuki-Miyaura couplings. UV-Vis spectroscopy and cyclic voltammetry can quantify ligand-to-metal charge transfer (LMCT) effects, while X-ray crystallography confirms binding modes .

Q. What experimental design considerations are vital for studying this compound’s stability under acidic or basic conditions?

  • Kinetic Studies : Monitor hydrolysis rates (e.g., ester cleavage to 3-cyanobenzoic acid) via pH-stat titrations under varying temperatures.
  • Degradation Pathways : Use LC-MS to identify intermediates (e.g., carboxylic acid formation in acidic conditions).
  • Buffer Systems : Phosphate or acetate buffers at controlled ionic strengths to mimic biological or environmental conditions .

Methodological Guidance

Q. How should researchers design a robust protocol for scaling up this compound synthesis without compromising yield?

  • Process Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and mixing efficiency.
  • Green Chemistry : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Q. What are best practices for documenting and reporting conflicting spectral data for this compound?

  • Transparency : Clearly state instrumentation parameters (e.g., NMR frequency, solvent) to allow reproducibility.
  • Data Triangulation : Compare results with multiple techniques (e.g., 1^1H NMR, 13^13C NMR, and HSQC for ambiguous peaks).
  • Peer Review : Submit raw data to repositories like Zenodo for independent validation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-cyanobenzoate
Reactant of Route 2
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Methyl 3-cyanobenzoate

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